Isooctylacrylate Acrylamide
Description
Structure
2D Structure
Properties
CAS No. |
50922-82-2 |
|---|---|
Molecular Formula |
C14H25NO3 |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
6-methylheptyl prop-2-enoate;prop-2-enamide |
InChI |
InChI=1S/C11H20O2.C3H5NO/c1-4-11(12)13-9-7-5-6-8-10(2)3;1-2-3(4)5/h4,10H,1,5-9H2,2-3H3;2H,1H2,(H2,4,5) |
InChI Key |
XVKLGCDWSRXKNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOC(=O)C=C.C=CC(=O)N |
Origin of Product |
United States |
Synthesis Methodologies for Isooctylacrylate Acrylamide Copolymers
Radical Polymerization Approaches
Conventional free-radical polymerization is the most common route for producing isooctylacrylate acrylamide (B121943) copolymers. This approach can be implemented through several distinct techniques, each with specific procedural and outcome-related characteristics.
Emulsion polymerization is a widely utilized method for synthesizing acrylate-acrylamide copolymers, yielding a stable aqueous dispersion of polymer particles, often called a latex. google.comgoogle.com In this process, the hydrophobic isooctyl acrylate (B77674) and the more hydrophilic acrylamide monomers are emulsified in water with the help of surfactants. akademiabaru.com Polymerization is typically initiated by a water-soluble initiator, such as a persulfate salt. akademiabaru.comresearchgate.net This technique is advantageous for achieving high molecular weights and rapid polymerization rates while allowing for efficient heat dissipation, which is crucial for managing the highly exothermic nature of acrylate polymerization. akademiabaru.com The resulting latex can be used directly in many applications, such as adhesives and coatings. google.com The process can be run as a batch, semi-batch, or continuous process to control copolymer composition and particle morphology.
In solution polymerization, all components—monomers, initiator, and the resulting polymer—are soluble in the chosen solvent. atlantis-press.com This method offers excellent heat control and results in a homogenous polymer solution with uniform composition. For the isooctylacrylate acrylamide system, a solvent that can dissolve both the nonpolar acrylate and the polar acrylamide, as well as the resulting copolymer, is required. Benzene has been used in the solution copolymerization of acrylamide and acrylic acid, a monomer with similar polarity to acrylamide. uobaghdad.edu.iq The molecular weight of the resulting polymer is often lower than that achieved in emulsion polymerization and can be controlled by adjusting the monomer-to-solvent ratio. The final polymer solution can be used directly or the polymer can be isolated by precipitating it in a non-solvent or by removing the solvent.
Bulk polymerization involves reacting the monomers in the absence of a solvent, with only a monomer-soluble initiator present. This method is simple and yields a high-purity polymer. However, it presents significant challenges, particularly for acrylate polymerizations. The reaction is highly exothermic, and as the polymerization proceeds, the viscosity of the medium increases dramatically. youtube.com This phenomenon, known as the Trommsdorff effect or gel effect, reduces the rate of termination reactions, leading to a rapid acceleration of the polymerization rate and a potential for runaway reactions. youtube.com This can result in a broad molecular weight distribution and difficulty in processing the highly viscous polymer mass. Therefore, careful temperature control and reaction monitoring are critical for any bulk polymerization involving acrylates.
Photoinitiated polymerization uses light, typically ultraviolet (UV), to generate radicals and start the polymerization process. acs.org This technique allows for rapid curing at ambient temperatures and offers excellent spatial and temporal control. A photoinitiator is added to the monomer mixture; upon absorbing light, it cleaves to form initiating radicals. nih.gov Photoinitiation is a viable method for the copolymerization of acrylamide with various acrylate monomers. acs.orgnih.govresearchgate.net This approach is particularly advantageous for applications requiring thin films, coatings, and adhesives where rapid, on-demand curing is desired. The process can be carried out at low temperatures, which is beneficial for producing high molecular weight polymers. researchgate.net
The choice of the initiator system is critical as it dictates the polymerization rate, the final molecular weight, and the reaction conditions.
Ammonium (B1175870) Persulfate (APS): As a water-soluble thermal initiator, ammonium persulfate is extensively used in aqueous solution and emulsion polymerization of acrylamide and acrylates. google.comgoogle.cominterchim.fr It decomposes upon heating to form sulfate (B86663) radicals, which initiate polymerization. researchgate.net
Benzoyl Peroxide (BPO): This initiator is soluble in organic solvents and monomers, making it suitable for solution and bulk polymerizations. youtube.comgoogle.com BPO thermally decomposes to produce phenyl radicals that initiate the chain reaction. youtube.com It has been successfully used for the copolymerization of acrylamide with acrylic acid in benzene. uobaghdad.edu.iq
TEMED (Tetramethylethylenediamine): TEMED is not an initiator itself but acts as a catalyst or accelerator, particularly in redox systems with persulfates like APS. researchgate.netbiocompare.com It significantly accelerates the decomposition of APS, enabling the generation of free radicals and the initiation of polymerization at or near room temperature. bio-rad.comnih.govbme.hu This is highly advantageous for minimizing side reactions that can occur at elevated temperatures. nih.gov
Controlled/Living Radical Polymerization (CRP/LRP) Strategies
To synthesize this compound copolymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions, Controlled/Living Radical Polymerization (CRP/LRP) techniques are employed. These methods minimize irreversible termination reactions by establishing a dynamic equilibrium between actively propagating radicals and dormant species.
While specific literature on the CRP of isooctylacrylate with acrylamide is limited, the polymerization of both monomer families via CRP is well-documented. Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are applicable. However, the controlled polymerization of acrylamides can be challenging. cmu.edu For instance, in ATRP of N,N-dimethylacrylamide, it was found that copper salts can complex with the amide group, retarding the deactivation step and leading to a loss of control. cmu.edu Similarly, Cu(0)-mediated RDRP of acrylamide requires strong deactivation control to be successful. nih.gov RAFT polymerization has shown to be a powerful technique for creating well-defined polyacrylamides and block copolymers. uni-bayreuth.de The successful application of these methods to the isooctylacrylate-acrylamide system would depend on the careful selection of catalysts, ligands (for ATRP), or chain transfer agents (for RAFT) that are compatible with both monomers and reaction conditions to achieve controlled chain growth and enable the synthesis of advanced copolymer structures like block copolymers.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound Systems
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and powerful technique for the synthesis of well-defined copolymers of isooctyl acrylate and acrylamide. This method allows for the production of polymers with predetermined molecular weights and narrow molecular weight distributions. The control over the polymerization is achieved through the use of a RAFT agent, typically a thiocarbonylthio compound, which reversibly deactivates the propagating radical chains.
While specific studies focusing exclusively on the RAFT copolymerization of isooctyl acrylate and acrylamide are not extensively documented in publicly available literature, the principles of RAFT polymerization for acrylate and acrylamide monomers are well-established. The copolymerization would proceed via a radical mechanism initiated by a conventional radical initiator. The propagating radical chains, containing both isooctyl acrylate and acrylamide units, would react with the RAFT agent to form a dormant species. This dormant species can then fragment to release a new radical that can initiate further polymerization, allowing for the controlled growth of the polymer chains.
The choice of RAFT agent and solvent system is crucial for the successful copolymerization of these two monomers with disparate polarities. A solvent that can solubilize both the hydrophobic isooctyl acrylate and the hydrophilic acrylamide, as well as the resulting copolymer, would be necessary.
Atom Transfer Radical Polymerization (ATRP) Applicability
Atom Transfer Radical Polymerization (ATRP) represents another robust method for the controlled polymerization of isooctyl acrylate and acrylamide. ATRP utilizes a transition metal complex, typically copper-based, as a catalyst to reversibly activate and deactivate the propagating polymer chains through a halogen atom transfer process. This allows for the synthesis of copolymers with controlled molecular weights, low dispersity, and well-defined architectures.
The applicability of ATRP to both acrylate and acrylamide monomers has been demonstrated in numerous studies, suggesting its feasibility for the copolymerization of isooctyl acrylate and acrylamide. The polymerization would be initiated from an alkyl halide initiator, and the copper catalyst would mediate the reversible activation of the dormant polymer chains.
A key challenge in the ATRP of this monomer pair would be the selection of a suitable ligand for the copper catalyst and a solvent system that is compatible with both monomers and the catalyst complex. The significant difference in polarity between isooctyl acrylate and acrylamide may necessitate the use of a solvent mixture or a polar aprotic solvent to ensure homogeneity throughout the polymerization.
Nitroxide-Mediated Polymerization (NMP) for Controlled Architecture
Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that employs a stable nitroxide radical to reversibly trap the propagating polymer radical, thereby controlling the polymerization process. This method is particularly effective for the polymerization of styrenic and acrylate monomers. While the NMP of acrylamides can be more challenging, advancements in NMP technology, such as the use of second-generation nitroxides, have expanded its applicability.
The synthesis of isooctyl acrylate-acrylamide copolymers via NMP would involve heating the monomers in the presence of a suitable initiator, often an alkoxyamine. The C-O bond of the alkoxyamine reversibly cleaves to generate a propagating radical and a nitroxide radical. The nitroxide then reversibly combines with the propagating chain end, establishing a dynamic equilibrium that allows for controlled chain growth.
The successful NMP of isooctyl acrylate and acrylamide would depend on the careful selection of the nitroxide mediator and the reaction conditions, including temperature and solvent. The high temperatures often required for NMP could potentially lead to side reactions, and thus optimization of the reaction parameters would be critical to achieve a controlled polymerization and the desired copolymer architecture.
Copolymerization and Terpolymerization Studies
Binary Copolymerization of Isooctylacrylate and Acrylamide
The binary copolymerization of isooctyl acrylate and acrylamide results in a polymer with a combination of properties derived from both monomers. The isooctyl acrylate units contribute to the polymer's flexibility, tackiness, and hydrophobicity, while the acrylamide units impart hydrophilicity, rigidity, and potential for hydrogen bonding. The final properties of the copolymer are highly dependent on the relative incorporation of each monomer into the polymer chain, which is governed by their respective reactivity ratios.
Terpolymerization with Auxiliary Monomers
The properties of isooctyl acrylate-acrylamide copolymers can be further tailored by the introduction of a third monomer in a terpolymerization reaction. The choice of the auxiliary monomer can be used to fine-tune specific characteristics of the resulting terpolymer, such as its polarity, glass transition temperature, chemical reactivity, and mechanical properties.
Acrylic Acid: The inclusion of acrylic acid introduces carboxylic acid groups into the polymer chain. These groups can enhance the polymer's hydrophilicity, adhesion to polar substrates, and provide sites for crosslinking or post-polymerization modification. The presence of acrylic acid can also impart pH-responsiveness to the terpolymer.
Styrene (B11656): The incorporation of styrene can increase the glass transition temperature (Tg) of the terpolymer, leading to a more rigid material. Styrene can also enhance the polymer's refractive index and thermal stability.
Vinyl Acetate (B1210297): Terpolymerization with vinyl acetate can be used to modify the polarity and solubility of the resulting polymer. Vinyl acetate is less reactive than acrylates and acrylamide, which can influence the polymerization kinetics and the final terpolymer composition.
2-Acrylamido-2-methylpropane Sulfonic Acid (AMPS): The introduction of AMPS imparts strong anionic charges to the terpolymer, significantly enhancing its water solubility and creating a polyelectrolyte. Terpolymers containing AMPS are often used as thickeners, flocculants, and dispersants, particularly in saline environments due to the salt tolerance imparted by the sulfonate group.
Glycidyl (B131873) Methacrylate (B99206) (GMA): The epoxy groups of glycidyl methacrylate provide reactive sites for post-polymerization modifications. These groups can react with a variety of nucleophiles, allowing for the introduction of different functionalities or for crosslinking of the polymer.
Methacrylic Acid: Similar to acrylic acid, methacrylic acid introduces carboxylic acid groups, but its presence can lead to a higher glass transition temperature compared to acrylic acid due to the additional methyl group.
Graft Copolymerization onto Various Substrates
Graft copolymerization is a powerful technique to modify the surface properties of a material by covalently attaching polymer chains to a pre-existing polymer backbone or substrate. Grafting isooctyl acrylate and acrylamide copolymers onto various substrates can impart a unique combination of properties to the original material.
Inverse Emulsion Polymerization of Acrylamide-Containing Systems
Inverse emulsion polymerization is a robust technique for the synthesis of high molecular weight copolymers from water-soluble monomers, such as acrylamide, with water-insoluble (hydrophobic) comonomers like isooctyl acrylate. This method involves dispersing an aqueous solution of the monomers into a continuous oil phase, stabilized by a suitable surfactant. The polymerization is then initiated within the aqueous droplets, which act as discrete microreactors. This approach is particularly advantageous for controlling the reaction heat and viscosity of the final polymer latex.
The copolymerization of acrylamide, a hydrophilic monomer, with isooctyl acrylate, a hydrophobic monomer, via inverse emulsion polymerization allows for the creation of amphiphilic copolymers with tailored properties. The incorporation of the bulky, flexible isooctyl acrylate moiety can impart desirable characteristics such as improved flexibility and adhesion to the resulting polymer.
The process typically begins with the preparation of two distinct phases: an aqueous phase containing acrylamide, a portion of the initiator, and any hydrophilic additives, and an oil phase consisting of an inert hydrocarbon solvent (like cyclohexane (B81311) or paraffinic oil), a surfactant, and the hydrophobic monomer, isooctyl acrylate. kpi.ua The aqueous phase is then gradually added to the oil phase under high shear agitation to form a stable water-in-oil (w/o) emulsion. The choice of surfactant is critical to maintain the stability of the inverse emulsion throughout the polymerization process. researchgate.net
Initiation of the polymerization can be achieved using either water-soluble or oil-soluble initiators, or a redox pair. nih.gov The reaction kinetics and the final polymer properties, such as molecular weight and particle size, are influenced by various parameters including monomer concentration, initiator concentration, surfactant concentration, and temperature. researchgate.netresearchgate.net
Detailed Research Findings
Research into the inverse emulsion polymerization of acrylamide with various hydrophobic comonomers provides insights that can be extrapolated to the isooctyl acrylate-acrylamide system. Studies have shown that the polymerization rate generally increases with increasing concentrations of both the initiator and the emulsifier. researchgate.net The molecular weight of the resulting copolymer is often inversely proportional to the initiator concentration. researchgate.net
The partitioning of the hydrophobic comonomer, isooctyl acrylate, between the oil phase and the aqueous monomer droplets is a key factor influencing the copolymer composition and architecture. While isooctyl acrylate is predominantly oil-soluble, a small fraction may reside at the interface or within the aqueous droplets, allowing for copolymerization with acrylamide.
The following table summarizes typical experimental conditions and outcomes for the inverse emulsion polymerization of acrylamide with a hydrophobic comonomer, providing a representative framework for the isooctyl acrylate-acrylamide system.
| Agitation Speed | 300-500 rpm | Crucial for maintaining a stable emulsion and ensuring uniform heat transfer. |
The kinetics of such copolymerizations often exhibit a period of rapid polymerization following an initial induction period. The final product is a stable latex of copolymer particles dispersed in the oil phase. The copolymer can then be isolated by precipitation or by inverting the emulsion through the addition of a high-HLB surfactant and water.
The resulting isooctyl acrylate-acrylamide copolymers are expected to have high molecular weights and a composition that is influenced by the initial monomer feed ratio and the reaction conditions. The presence of the hydrophobic isooctyl acrylate units within the predominantly hydrophilic polyacrylamide backbone can lead to unique solution properties, such as associative thickening in aqueous solutions.
Kinetic and Mechanistic Studies of Isooctylacrylate Acrylamide Polymerization
Polymerization Reaction Kinetics
The kinetics of free-radical copolymerization are governed by the rates of initiation, propagation, and termination. uwaterloo.ca For the isooctyl acrylate (B77674) and acrylamide (B121943) system, specific kinetic data is limited in publicly available literature. However, valuable insights can be drawn from studies on structurally similar monomers, such as 2-ethylhexyl acrylate (an isomer of isooctyl acrylate) and the well-documented behavior of acrylamide in copolymerization.
Rp = kp[M](Ri / kt)0.5
where [M] is the total monomer concentration.
While specific rate constants for the isooctyl acrylate-acrylamide copolymerization are not readily found, data for related systems provide a useful reference. For instance, in the free-radical polymerization of acrylamide, termination rate coefficients have been reported to range from 8 x 106 to 3 x 107 M-1s-1 at 50°C in the aqueous phase at low conversion. The propagation rate coefficient (kp) for acrylates is influenced by the size of the ester group, generally increasing with a larger ester group.
Kinetic modeling of the bulk free-radical copolymerization of n-butyl acrylate and 2-ethylhexyl acrylate at 60°C has been performed, yielding estimated kinetic rate coefficients for these systems. mdpi.com These studies provide a framework for understanding the potential range and magnitude of rate constants in similar acrylate copolymerizations.
Table 1: Representative Kinetic Parameters for Related Monomers
| Monomer System | Parameter | Value | Conditions |
| Acrylamide | kt | 8 x 106 - 3 x 107 M-1s-1 | 50°C, aqueous phase, low conversion |
| Butyl Acrylate | Ea(kbb) | 31.7 ± 2.5 kJ·mol-1 | -10 to +30 °C acs.org |
| N-tert-butyl acrylamide | kp | 12.7 x 103 L mol-1 s-1 | 30°C, in ethanol (B145695) rsc.org |
The rate of polymerization is directly influenced by both monomer and initiator concentrations. Generally, the rate of polymerization is proportional to the total monomer concentration and to the square root of the initiator concentration. sapub.org This relationship holds true for many free-radical polymerizations.
For acrylamide polymerization, studies have shown that the initial polymerization rate depends on the feed concentrations of the monomer and the components of the redox initiator system. researchgate.net An increase in monomer concentration typically leads to an increase in the polymerization rate. Similarly, increasing the initiator concentration leads to a higher concentration of free radicals, which in turn increases the rate of polymerization. However, a very high initiator concentration can lead to a decrease in the molecular weight of the resulting polymer due to an increased rate of termination.
In the copolymerization of acrylamide and acrylic acid in aqueous solution, the initial monomer concentration has been shown to systematically influence the composition drift with conversion, particularly at higher degrees of ionization of the acrylic acid. polimi.it This indicates that monomer concentration can also affect the relative rates of incorporation of the different monomers into the copolymer chain.
Temperature is a critical parameter in free-radical polymerization as it affects the rate of initiator decomposition and the propagation and termination rate constants. An increase in temperature generally leads to an increased rate of polymerization due to the higher rate of radical formation from the initiator. researchgate.net For the copolymerization of acrylamide with N-isopropylacrylamide, the compressive elastic modulus of the resulting copolymer was observed to increase significantly when the temperature was raised from 30°C to 60°C, indicating a change in the polymer network structure formed at different temperatures. researchgate.net
The solvent can also play a significant role in the kinetics of copolymerization, especially when polar monomers like acrylamide are involved. The polarity of the solvent can influence the reactivity of the monomers and the growing polymer radicals. rsc.org Studies on the radical copolymerization of N-tert-butyl acrylamide and methyl acrylate in polar media have shown that the solvent composition affects the homopropagation rate coefficients. rsc.org In the copolymerization of acrylamide and acrylic acid, the nature of the solvent has been shown to have a significant impact on the copolymer composition. researchgate.net
Table 2: Activation Energies for Related Polymerization Systems
| Monomer System | Activation Energy (Ea) | Temperature Range |
| Acrylamide (Redox Polymerization) | 38.1 ± 0.2 kJ/mol | 45–65°C researchgate.net |
| N-[4-(4`-cyanophenoxy) phenyl] acrylamide | 21.04 kJ/mol | Not specified |
| Butyl Acrylate (Backbiting) | 31.7 ± 2.5 kJ·mol-1 | -10 to +30°C |
Monomer Reactivity Ratios in Copolymerization
Monomer reactivity ratios, r1 and r2, are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards the same monomer versus the other monomer.
Several methods have been developed to determine monomer reactivity ratios from experimental data. These methods typically involve carrying out a series of polymerizations with different initial monomer feed ratios and analyzing the composition of the resulting copolymer at low conversion.
Mayo-Lewis Method: This is a graphical method where the copolymer composition equation is rearranged to plot data in a way that the intersection of lines gives the values of r1 and r2.
Fineman-Ross Method: This is a linearization method that rearranges the copolymerization equation into a linear form (y = mx + c), where the slope and intercept are related to r1 and r2.
Kelen-Tudos Method: This is another graphical linearization method that introduces a parameter to spread the data points more evenly, often providing more reliable results than the Fineman-Ross method, especially for systems where one of the reactivity ratios is very low.
Error-in-Variables Model (EVM): This is a more statistically rigorous method that accounts for errors in both the independent and dependent variables (monomer feed and copolymer composition). It is considered to be a more accurate method for determining reactivity ratios.
For the copolymerization of 2-ethylhexyl acrylate (styrene as monomer 1), reactivity ratios have been determined using the Fineman-Ross and Kelen-Tudos methods. In a study on the copolymerization of acrylamide with various methacrylates, both the Fineman-Ross and Kelen-Tudos methods were employed to determine the reactivity ratios.
Impact of Reaction Conditions on Reactivity Ratios (e.g., pH, Ionic Strength, Solvent Environment)
The reactivity ratios of comonomers are crucial kinetic parameters that dictate the composition of the resulting copolymer. These ratios, denoted as r₁ (for isooctylacrylate) and r₂ (for acrylamide), represent the relative rate at which a growing polymer chain ending in one monomer unit adds another unit of the same monomer versus the other comonomer. The polymerization of acrylamide and acrylate-based monomers is known to be sensitive to the conditions of the reaction medium, such as pH, ionic strength, and solvent polarity. uwaterloo.ca
While specific reactivity data for the isooctylacrylate-acrylamide pair is not extensively documented in publicly available literature, the principles can be understood by examining analogous systems, such as the widely studied acrylamide/acrylic acid (AAm/AAc) copolymerization. In aqueous media, both pH and ionic strength significantly alter the reactivity ratios because acrylic acid is an ionizable monomer. uwaterloo.capolimi.it
Effect of pH: The ionization of acrylic acid is pH-dependent. At low pH, it exists predominantly in its non-ionized form, while at high pH, it is in its ionized acrylate form. This change in charge dramatically affects the electrostatic interactions between the growing polymer radical and the incoming monomer units. For the AAm/AAc system, as the pH increases, the reactivity ratio of acrylic acid (r_AAc) tends to decrease, while the reactivity ratio of acrylamide (r_AAm) increases. researchgate.net This is attributed to the electrostatic repulsion between the negatively charged growing chain end (if it terminates in an acrylate unit) and the incoming acrylate monomer anion.
Effect of Ionic Strength: The addition of salts like NaCl to the polymerization medium can screen the electrostatic repulsions between charged species. polimi.it In the copolymerization of acrylamide with an ionized comonomer, increasing the ionic strength can lead to a higher incorporation of the charged monomer into the polymer chain. This is because the added ions reduce the electrostatic repulsion, making it easier for the charged monomer to approach the similarly charged growing chain end. polimi.it
Solvent Environment: The choice of solvent can influence monomer reactivity through differences in polarity and hydrogen bonding capabilities. For instance, studies on acrylamide-based copolymerizations have shown that the composition of the copolymer can vary significantly with the nature of the solvent used. researchgate.net Solvents that can form strong hydrogen bonds with the amide group of acrylamide may alter its electronic distribution and, consequently, its reactivity towards the growing radical chain.
The following table, based on data from the analogous acrylamide (Aam) and acrylic acid (Aac) system, illustrates the significant impact of pH on reactivity ratios.
Table 1: Reactivity Ratios for Acrylamide (Aam) and Acrylic Acid (Aac) Copolymerization at Different pH Values
| pH | r₁ (Aam) | r₂ (Aac) | r₁ * r₂ | Copolymer Type Tendency |
|---|---|---|---|---|
| 2 | 0.88 | 0.16 | 0.14 | Random/Alternating |
| 5 | 1.35 | 0.25 | 0.34 | Random/Blocky (Aam) |
Data derived from studies on Aam/Aac systems and is illustrative of the principles affecting isooctylacrylate-acrylamide copolymerization. Source: researchgate.net
Implications for Copolymer Compositional Drift
Compositional drift is a phenomenon that occurs in copolymerization when one monomer is consumed more rapidly than the other, leading to a change in the composition of the copolymer being formed over the course of the reaction. wikipedia.org The extent of this drift is directly governed by the monomer reactivity ratios.
If the reactivity ratios are both equal to 1, the two monomers add to the growing chain at the same rate, regardless of which monomer is at the chain end. This results in a random copolymer with a composition that matches the feed composition, and no compositional drift occurs. wikipedia.org However, in most cases, the reactivity ratios are not equal to 1.
When r₁ > 1 and r₂ < 1: The growing chain ending in monomer 1 (M₁) prefers to add another M₁ unit, and the chain ending in monomer 2 (M₂) also prefers to add M₁. This leads to the faster consumption of M₁, and the copolymer formed will be initially rich in M₁. As the reaction progresses, the monomer feed becomes depleted of M₁, causing the copolymer formed later in the reaction to be richer in M₂.
When r₁ < 1 and r₂ < 1: Both types of growing chain ends prefer to add the other monomer. This leads to a tendency for alternation. An azeotropic point may exist where the copolymer composition equals the feed composition, at which point no drift occurs. wikipedia.org Away from this azeotrope, the more reactive monomer will still be consumed faster, leading to drift.
The consequence of compositional drift is a heterogeneous product, comprising a mixture of polymer chains with varying compositions. tue.nl For commercial applications where consistent properties are required, this is often undesirable. To control or eliminate compositional drift, techniques such as semi-batch or fed-batch reactors are employed, where the more reactive monomer is continuously added to the reactor to maintain a constant monomer feed ratio. wikipedia.org
Polymerization Reaction Mechanisms
The copolymerization of isooctylacrylate and acrylamide typically proceeds via a free-radical mechanism. This is a chain reaction that involves three key stages: initiation, propagation, and termination. uobaghdad.edu.iqyoutube.com
Free Radical Initiation and Propagation Mechanisms
Initiation: The process begins with the generation of free radicals from an initiator molecule. This can be achieved by applying heat or UV light to a thermally labile compound like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or by using a redox pair like ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED) at lower temperatures. youtube.commit.edu The initiator (I) decomposes to form primary radicals (R•), which then react with a monomer molecule (M) to create an initiated monomer radical (M₁•).
Decomposition: I → 2R•
Addition: R• + M → M₁•
Propagation: This is the step where the polymer chain grows rapidly. The initiated monomer radical adds successive monomer units, typically in a head-to-tail fashion, extending the polymer chain. researchgate.net In the copolymerization of isooctylacrylate (M₁) and acrylamide (M₂), four distinct propagation reactions can occur:
M₁• + M₁ → M₁M₁• (Rate constant: k₁₁)
M₁• + M₂ → M₁M₂• (Rate constant: k₁₂)
M₂• + M₁ → M₂M₁• (Rate constant: k₂₁)
M₂• + M₂ → M₂M₂• (Rate constant: k₂₂)
The rates of these four reactions, and thus the final copolymer composition, are determined by the monomer concentrations and the reactivity ratios (r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁).
Chain Transfer Processes and Their Contribution
Chain Transfer to Monomer: A growing polymer radical (P•) can abstract an atom (typically hydrogen) from a monomer molecule (M). This terminates the polymer chain (P) and creates a new monomer radical (M•) that can start a new chain.
P• + M → P + M•
Chain Transfer to Solvent: If the polymerization is carried out in a solvent (S), the growing radical can abstract an atom from a solvent molecule. Studies on acrylamide polymerization in various alcohol solvents have shown that chain transfer to the solvent can be a significant factor, with the chain transfer constant varying based on the solvent's structure. semanticscholar.org
P• + S → P + S•
The contribution of chain transfer becomes more significant when aiming for lower molecular weight polymers. The efficiency of a chain transfer agent is quantified by its chain transfer constant (C = k_tr / k_p), which is the ratio of the rate constant for chain transfer to the rate constant for propagation.
Crosslinking Mechanisms in Network Formation
To form a hydrogel or a crosslinked network, a crosslinking agent must be included in the polymerization mixture. A typical crosslinker for acrylamide-based systems is a divinyl monomer such as N,N'-methylenebisacrylamide (MBA). epa.gov
The mechanism of network formation involves the incorporation of the crosslinking agent into the growing polymer chains. researchgate.net The process can be described as follows:
A growing polymer chain adds one of the vinyl groups of the MBA molecule. This incorporates the MBA into the chain, leaving the second vinyl group "pendant" or unreacted.
This pendant double bond on another polymer chain can then react with another growing radical.
When the pendant double bond of an MBA unit on one polymer chain reacts with a growing radical on a different polymer chain, a crosslink is formed, connecting the two chains.
As the reaction proceeds, this process repeats, leading to the formation of a three-dimensional polymer network. The point at which a continuous network is formed throughout the reaction vessel is known as the gel point.
Kinetic studies of polyacrylamide network formation have revealed complexities such as primary cyclization, where the pendant double bond on a chain reacts with the radical center of the same chain, forming a loop rather than a crosslink. This reaction is non-productive for network formation and can delay the onset of gelation. u-fukui.ac.jp The reactivity of the pendant double bonds may also decrease as the network becomes denser due to steric hindrance. epa.gov
Polymer Architecture and Microstructural Analysis of Isooctylacrylate Acrylamide Copolymers
Copolymer Compositional Analysis
Determining the precise ratio of isooctylacrylate and acrylamide (B121943) monomer units incorporated into the copolymer backbone is the foundational step in microstructural analysis. This compositional analysis is critical as it directly influences the polymer's chemical and physical properties, such as its glass transition temperature, solubility, and adhesive characteristics.
For instance, consider a series of isooctylacrylate-acrylamide copolymers synthesized with varying monomer feed ratios. The theoretical and experimentally determined elemental compositions can be compared to confirm successful copolymerization and quantify the incorporation of each monomer.
Table 1: Elemental Analysis Data for Isooctylacrylate-Acrylamide Copolymers
Sample ID Monomer Feed Ratio (Isooctylacrylate:Acrylamide) Theoretical N (%) Experimental N (%) Incorporated Acrylamide (mol%) IOA-AAm-90-10 90:10 1.54 1.51 9.8 IOA-AAm-75-25 75:25 4.14 4.05 24.5 IOA-AAm-50-50 50:50 8.48 8.32 49.2
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of protons within the copolymer structure. By integrating the signals corresponding to specific protons of the isooctylacrylate and acrylamide units, their relative abundance in the copolymer can be precisely determined. emich.edu
In the ¹H-NMR spectrum of an isooctylacrylate-acrylamide copolymer, characteristic peaks can be assigned. For instance, the protons of the isooctyl group in the isooctylacrylate monomer will appear in the aliphatic region (typically 0.8-1.6 ppm), while the protons on the polymer backbone and those adjacent to the amide group of acrylamide will have distinct chemical shifts. The ratio of the integrated areas of these signals allows for the calculation of the copolymer composition.
Characteristic ¹H-NMR Chemical Shifts for Isooctylacrylate-Acrylamide Copolymer Units:
Isooctyl Acrylate (B77674):
-O-CH₂- (ester linkage): ~4.0 ppm
-CH- (isooctyl group): ~1.5 ppm
-CH₃ (isooctyl group): ~0.9 ppm
Acrylamide:
-NH₂ (amide protons): ~5.5-7.5 ppm (can be broad and exchangeable)
-CH- (backbone): ~2.2 ppm
-CH₂- (backbone): ~1.6 ppm
By comparing the integration of a non-overlapping peak from the isooctylacrylate unit (e.g., the -O-CH₂- protons) with a peak from the acrylamide unit, the molar ratio of the two monomers in the polymer chain can be accurately calculated.
Microstructure and Sequence Distribution
The sequence distribution in a copolymer is largely governed by the relative reactivities of the monomers during polymerization. The concept of monomer reactivity ratios (r₁ and r₂) is central to understanding and predicting this distribution. uwaterloo.ca For the copolymerization of isooctylacrylate (M₁) and acrylamide (M₂), the reactivity ratios are defined as:
r₁ = k₁₁ / k₁₂ (the ratio of the rate constant for the addition of M₁ to a growing chain ending in M₁ to the rate constant for the addition of M₂ to a growing chain ending in M₁)
r₂ = k₂₂ / k₂₁ (the ratio of the rate constant for the addition of M₂ to a growing chain ending in M₂ to the rate constant for the addition of M₁ to a growing chain ending in M₂)
The values of r₁ and r₂ dictate the type of copolymer formed:
r₁r₂ ≈ 1: Ideal random copolymerization.
r₁ > 1 and r₂ > 1: Tendency towards block copolymer formation.
r₁ < 1 and r₂ < 1: Tendency towards alternating copolymer formation.
r₁ ≈ 0 and r₂ ≈ 0: Strongly alternating copolymer.
These reactivity ratios can be experimentally determined by analyzing the composition of copolymers synthesized from a range of initial monomer feed ratios at low conversion. orientjchem.org
Table 2: Hypothetical Reactivity Ratios and Resulting Copolymer Microstructure for Isooctylacrylate (M₁) and Acrylamide (M₂) Copolymerization
r₁ (Isooctylacrylate) r₂ (Acrylamide) r₁ * r₂ Resulting Copolymer Microstructure 0.85 1.10 0.935 Nearly ideal random 0.10 0.25 0.025 Tendency towards alternation 2.50 1.80 4.50 Blocky tendency
The presence of block or alternating sequences can be inferred from the reactivity ratios and further investigated using advanced spectroscopic techniques. Two-dimensional NMR spectroscopy (2D-NMR), such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can provide detailed information about the connectivity of monomer units. iupac.org For instance, cross-peaks in a 2D-NMR spectrum can reveal correlations between protons and carbons of adjacent monomer units, allowing for the identification of specific diad and triad (B1167595) sequences (e.g., IOA-AAm, AAm-IOA-AAm).
The synthesis of well-defined block copolymers of isooctylacrylate and acrylamide would typically involve controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net Characterization of such structures would involve confirming the presence of distinct blocks through techniques like Gel Permeation Chromatography (GPC), which would show a narrow molecular weight distribution, and NMR spectroscopy to identify the different polymer blocks.
Macromolecular Topology and Branching
Branching in acrylate polymerization can occur through chain transfer to polymer reactions. canterbury.ac.nz The investigation of branching in isooctylacrylate-acrylamide copolymers can be accomplished using ¹³C-NMR spectroscopy. The presence of quaternary carbons in the polymer backbone, which can be identified in the ¹³C-NMR spectrum, is a direct indication of branching. The degree of branching can be quantified by comparing the integral of the signal from the branched carbon to that of other backbone carbons. canterbury.ac.nz
Advanced characterization techniques such as Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) can also provide insights into the macromolecular topology. This combination of techniques allows for the determination of the absolute molecular weight and the radius of gyration of the polymer chains. A deviation from the expected relationship between molecular weight and radius of gyration for a linear polymer can indicate the presence of branching.
Analysis of Linear and Branched Architectures
Linear copolymers of isooctylacrylate and acrylamide consist of monomer units linked sequentially in a single chain. The distribution of the hydrophobic isooctylacrylate and hydrophilic acrylamide units along this chain can be random, alternating, or in blocks, depending on the polymerization method. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly effective for synthesizing well-defined linear and block copolymers. mdpi.com These methods allow for precise control over molecular weight and dispersity. mdpi.com
Branched architectures involve the creation of side chains or branches off a main polymer backbone. This can be achieved by introducing a small amount of a di-functional monomer during polymerization or by using specialized initiators. Branching significantly impacts the rheological properties of the copolymer solution, generally leading to lower viscosity compared to a linear copolymer of the same molecular weight. The study of copolymers involving monomers like N-isopropylacrylamide and 2-hydroxyethyl acrylate has demonstrated that monomer reactivity ratios, calculated using methods like Fineman-Ross and Kelen-Tudos, are crucial for predicting the copolymer composition and microstructure. researchgate.net For an isooctylacrylate-acrylamide system, these ratios would determine the tendency towards random or block-like sequences in a free-radical synthesis. researchgate.net
Investigation of Graft Copolymer Architectures
Graft copolymers are a specific type of branched polymer where side chains of one composition are chemically attached to a main chain of a different composition. In the context of isooctylacrylate and acrylamide, this could involve:
Grafting poly(isooctylacrylate) chains onto a poly(acrylamide) backbone.
Grafting poly(acrylamide) chains onto a poly(isooctylacrylate) backbone.
Grafting chains of the copolymer onto a different substrate, such as cellulose or collagen. fudutsinma.edu.ngnih.gov
Grafting is a versatile technique used to impart new properties to a polymer. fudutsinma.edu.ng For example, grafting hydrophilic poly(acrylamide) chains onto a hydrophobic polymer backbone can enhance its water absorbency and surface wettability. The synthesis of such structures can be achieved by methods like "grafting from," "grafting to," or "grafting through." Studies on grafting acrylamide onto natural polymers like cellulose have shown that reaction conditions such as initiator concentration, monomer concentration, temperature, and time significantly influence the grafting percentage and efficiency. fudutsinma.edu.ngfudutsinma.edu.ng For instance, using ceric ammonium (B1175870) nitrate (CAN) as an initiator for grafting acrylamide onto a cellulose backbone, a grafting percentage of 97% was achieved under optimized conditions. fudutsinma.edu.ng Similarly, potassium persulfate has been used as an initiator to graft acrylamide onto xanthan gum. nih.gov These established methods provide a framework for the synthesis of isooctylacrylate-acrylamide graft copolymers.
Characterization of Crosslinked Network Structures and Hydrogels
When isooctylacrylate and acrylamide copolymers are chemically linked to form a three-dimensional network, they can create hydrogels—polymeric materials that can absorb and retain large amounts of water. mdpi.com A crosslinking agent, typically a molecule with two or more reactive functional groups like N,N'-methylenebisacrylamide (MBAA), is added during polymerization to form covalent bonds between the polymer chains. nih.govnih.gov
The properties of these hydrogels are highly dependent on the network structure. Key parameters include:
Crosslinking Density : A higher concentration of the crosslinking agent leads to a tighter network with smaller pores. This generally increases the mechanical strength and Young's modulus of the hydrogel but decreases its swelling capacity. nih.govresearchgate.net
Crosslinker Structure : The length and flexibility of the crosslinker molecule itself can modulate the mechanical properties of the hydrogel. nih.govlsu.edu
Research on analogous dual-network acrylamide hydrogels demonstrates that engineering the molecular structure of the crosslinked network can systematically tune the material's mechanical properties, such as toughness and strain at fracture. nih.govlsu.edu
| Crosslinker (BIS) Content (wt% relative to monomer) | Glass Transition Temperature (Tg) (°C) | Qualitative Mechanical Strength | Qualitative Swelling Capacity |
|---|---|---|---|
| 1% | ~190 | Low | High |
| 2% | ~195 | Moderate | Moderate |
| 3% | ~200 | High | Low |
This table is generated based on principles observed in studies of poly(N-isopropylacrylamide)-co-poly(sodium acrylate) hydrogels, illustrating the general relationship between crosslinker content and physical properties. The Tg values are representative examples from the literature. researchgate.net
Morphology of Polymeric Systems
The morphology of a polymeric system describes the structure and shape of the material at a scale larger than the individual polymer chains. This is heavily influenced by the polymer architecture and the conditions under which the material is processed or synthesized.
Particle Morphology in Emulsions (e.g., Spherical Particles, Core-Shell Structures)
Emulsion polymerization is a common technique for synthesizing acrylate and acrylamide copolymers, resulting in a latex, which is a stable dispersion of polymer particles in water. akademiabaru.com The morphology of these particles can be controlled.
Spherical Particles : In a standard emulsion polymerization, copolymers of isooctylacrylate and acrylamide would typically form spherical particles with diameters in the nanometer to micrometer range. akademiabaru.com The hydrophobic isooctylacrylate units would likely orient towards the particle's core, while the hydrophilic acrylamide units would favor the particle-water interface.
Core-Shell Structures : By using a seeded or two-step polymerization process, more complex morphologies can be achieved. For example, a "seed" particle of one polymer (e.g., poly(isooctylacrylate)) can be synthesized first, followed by the polymerization of the second monomer (acrylamide) to form a shell around the core. Studies on similar systems, such as N-isopropylacrylamide-styrene copolymers, have shown the formation of a hydrophilic-rich shell. narod.ru This approach allows for the creation of particles with distinct core and shell properties. Other complex morphologies, such as "raspberry-like" structures, have been observed in systems where a crosslinked poly(acrylamide-co-acrylic acid) shell is grafted onto a poly(styrene-co-methyl methacrylate) core. nih.gov
Effect of Comonomer Content on Morphology Development
The relative content of isooctylacrylate and acrylamide is a critical parameter that directly influences the morphology of the resulting polymer system. The balance between the hydrophobic isooctylacrylate and hydrophilic acrylamide units dictates the polymer's interaction with its environment, particularly in aqueous systems.
In the context of self-assembling systems (discussed below), the comonomer content, which translates to the relative volume fractions of the different blocks in a block copolymer, is the primary determinant of the final morphology. researchgate.net A higher fraction of the hydrophobic isooctylacrylate block would favor the formation of different structures compared to a more balanced composition. Systematic investigations show that even a small amount of a specific comonomer can be sufficient to tune the properties and resulting morphology of the copolymer system significantly. mdpi.com
Self-Assembly of Polymeric Structures (e.g., Colloidal Crystal Films, Fibril Formation)
When copolymers are composed of chemically distinct blocks that are immiscible, such as a hydrophilic poly(acrylamide) block and a hydrophobic poly(isooctylacrylate) block, they can spontaneously self-assemble into ordered structures. researchgate.netrsc.org This process is driven by the minimization of unfavorable interactions between the dissimilar blocks and the surrounding solvent.
A powerful method to achieve this is Polymerization-Induced Self-Assembly (PISA). nih.govwhiterose.ac.uk In a typical RAFT aqueous dispersion polymerization, for example, a water-soluble poly(acrylamide) macro-chain transfer agent (macro-CTA) could be chain-extended with the hydrophobic isooctylacrylate monomer. Initially, the resulting diblock copolymer is soluble. However, as the poly(isooctylacrylate) block grows, it reaches a critical length where it becomes insoluble in water, triggering in-situ self-assembly into nano-objects. nih.govwhiterose.ac.uk
The final morphology of these self-assembled structures is governed by the relative lengths of the soluble and insoluble blocks. nih.gov
Spheres (Micelles) are typically formed when the soluble block is significantly larger than the insoluble block. researchgate.net
Worms (Filaments/Fibrils) are formed at intermediate block length ratios. These worm-like micelles can entangle to form hydrogels. nih.gov
Vesicles (Polymersomes) , which are hollow spheres with a bilayer membrane, are formed when the insoluble block is dominant. nih.gov
This PISA methodology enables the efficient production of various block copolymer nano-objects at high concentrations. nih.gov The ability to precisely target these morphologies by adjusting polymerization parameters makes it a versatile platform for creating structured polymeric materials. whiterose.ac.uk
| Stabilizer Block DP* (e.g., Acrylamide) | Core-Forming Block DP* (e.g., Isooctylacrylate) | Resulting Morphology |
|---|---|---|
| 50 | 25-100 | Spheres |
| 50 | 100-150 | Worms/Filaments |
| 50 | >150 | Vesicles |
\DP = Degree of Polymerization. This table is a generalized representation based on principles observed in various PISA systems, such as those using poly(glycerol monomethacrylate) as the stabilizer and poly(2-hydroxypropyl methacrylate) as the core-forming block. The specific DP ranges for the isooctylacrylate-acrylamide system would require experimental determination. nih.govwhiterose.ac.ukwhiterose.ac.uk*
Structure Property Relationships in Isooctylacrylate Acrylamide Copolymers
Impact of Polymer Architecture on Material Performance
Effects of Grafting Density and Side Chain Length
The molecular architecture of isooctylacrylate acrylamide (B121943) copolymers, specifically the grafting density and the length of the side chains, plays a pivotal role in determining their macroscopic properties. Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) attached. In the context of isooctylacrylate acrylamide systems, variations in these structural parameters provide a mechanism to fine-tune the material's performance characteristics.
Grafting Density: This refers to the number of side chains attached to the main polymer backbone per unit length.
Low Grafting Density: When the side chains are sparsely distributed, they have more conformational freedom. This can lead to materials with distinct phases, where the properties of both the backbone and the side chains are more independently expressed.
High Grafting Density: In densely grafted polymers, often referred to as "bottlebrushes," significant steric repulsion occurs between the side chains. researchgate.net This forces the main backbone into a more extended and rigid conformation. This steric hindrance can also limit the ultimate degree of polymerization during synthesis, as it becomes increasingly difficult for new monomers to approach the growing chain ends. researchgate.net
Side Chain Length: The degree of polymerization, or length, of the grafted side chains also critically influences copolymer properties.
Short Side Chains: Shorter side chains result in less steric hindrance, which can allow for higher degrees of polymerization of the main backbone. researchgate.net
The interplay between grafting density and side chain length is crucial. For example, studies on poly(N-isopropylacrylamide) (PIPAAm) grafted surfaces demonstrated that graft density significantly influences the interaction of the polymer with its environment. nih.gov On densely grafted surfaces, the polymer segments undergo dehydration over a broader range of temperatures compared to sparsely grafted chains. nih.gov While this specific research is on a different acrylamide system, the underlying principle of how grafting density affects chain interaction and environmental response is broadly applicable to other graft copolymers, including those involving isooctylacrylate and acrylamide. The synthesis of well-defined graft polymers with controlled backbone length, side chain length, and grafting density can be achieved through techniques like atom transfer radical polymerization (ATRP) using a "grafting through" method. researchgate.net
Interfacial Phenomena and Surface Chemistry Relationships
The behavior of this compound copolymers at interfaces is governed by the chemical nature of the constituent monomers and their arrangement within the polymer structure.
Isooctylacrylate (IOA): As an ester with a branched eight-carbon alkyl chain, isooctylacrylate is a relatively non-polar, hydrophobic monomer. Polymers rich in IOA are expected to have low surface energy.
In an isooctylacrylate-acrylamide copolymer, the lower-surface-energy isooctylacrylate segments will tend to segregate to the surface. This creates a surface that is richer in the hydrophobic, rubbery IOA component than the bulk material. This surface composition has significant implications for adhesion, wetting, and biocompatibility. The extent of this segregation depends on factors such as the ratio of the two monomers, the polymer's molecular weight, and the thermal history of the material.
This compound copolymers are frequently used in pressure-sensitive adhesives (PSAs). google.com Adhesion to a substrate is a complex process involving both surface and bulk properties.
Wetting: For adhesion to occur, the adhesive must first make intimate contact with the substrate by spreading or wetting its surface. The surface segregation of the low-energy isooctylacrylate component facilitates wetting on many low-surface-energy substrates, such as plastics.
Interfacial Bonding: Once contact is established, intermolecular forces create the adhesive bond. These can include van der Waals forces, which are the primary mechanism for non-polar PSAs. The inclusion of acrylamide introduces polar amide groups capable of forming stronger, specific interactions, such as hydrogen bonds, with polar substrates. This can significantly enhance adhesion to surfaces like glass, metals, and certain papers.
The balance between these properties is critical. For instance, increasing the acrylamide content can improve shear strength but may reduce tack or peel if the adhesive becomes too rigid.
Functional Performance Linkages
The functional performance of this compound copolymers is a direct consequence of their molecular design, linking the monomer selection and polymer architecture to key end-use properties.
The design of an acrylic PSA involves balancing three key properties: tack, peel adhesion, and shear strength. The incorporation of both isooctylacrylate and acrylamide monomers allows for precise control over these characteristics.
Isooctylacrylate (IOA): The branched, bulky alkyl side chain of IOA imparts a low glass transition temperature (Tg), which ensures the polymer is soft and tacky at room temperature. This is essential for achieving the viscoelastic response required for pressure-sensitive adhesion.
Acrylamide (AM): As a high-Tg monomer, acrylamide increases the cohesive strength and shear resistance of the adhesive. The polar amide groups can form strong intermolecular hydrogen bonds, acting as physical crosslinking points that enhance the internal strength of the polymer matrix.
By adjusting the ratio of IOA to AM, the adhesive properties can be tailored. A higher IOA content leads to a softer, tackier adhesive with higher peel strength, while a higher AM content results in a firmer adhesive with superior shear strength and high-temperature performance. google.com Research on transparent acrylic PSAs has shown that incorporating acrylamide monomers can significantly influence peel strength, cohesion, and tack. researchgate.net
The following table illustrates how adhesive properties can be affected by copolymer composition, based on data from related acrylic adhesive systems.
| Property | Effect of Increasing Isooctylacrylate Content | Effect of Increasing Acrylamide Content |
| Tack | Increases | Decreases |
| Peel Strength | Generally Increases (up to a point) | Can Increase on Polar Substrates; May Decrease if Too Rigid |
| Shear Strength | Decreases | Increases |
| Glass Transition Temp. (Tg) | Decreases | Increases |
This table represents general trends in acrylic PSA design.
A patent for an acrylamide-containing PSA reported an adhesion of at least 11 N/cm on a polycarbonate substrate at 70°C and a static shear holding time of at least 6250 minutes, demonstrating the high performance achievable through optimized formulation. google.com
The durability of a polymer, particularly for outdoor or demanding applications, is often defined by its resistance to water and weathering (e.g., UV light, temperature fluctuations).
Water Resistance: The incorporation of isooctylacrylate is a key strategy for enhancing water resistance. The hydrophobic, branched alkyl chains of IOA repel water, reducing the tendency of the copolymer to absorb moisture, swell, or lose adhesive properties when exposed to humid conditions. Acrylate (B77674) copolymers, in general, are known for their good water resistance and hydrophobicity. researchgate.netgoogle.com In one study, the synthesis of an acrylate emulsion containing acrylamide resulted in a highly hydrophobic surface with a contact angle of 132.8° and a low water absorption value (Cobb60) of 14.8 g/m². researchgate.net While the specific acrylate was 2-ethylhexyl acrylate (a structural isomer of isooctyl acrylate), the principle of using a long-chain alkyl acrylate to impart hydrophobicity is the same.
Weather Resistance: Acrylate polymers are known for their excellent stability against weathering and sunlight. researchgate.net The saturated hydrocarbon backbone of the polymer is resistant to degradation by UV radiation. The use of isooctylacrylate, in particular, contributes to excellent weatherability. This inherent stability ensures that the mechanical and adhesive properties of the copolymer are retained over long periods of exposure to environmental stresses.
The following table summarizes research findings on the water resistance of functionalized acrylate-acrylamide copolymers.
| Copolymer System | Measurement | Result |
| Acrylate-Acrylamide Emulsion with Nanocellulose | Water Contact Angle | 132.8° |
| Acrylate-Acrylamide Emulsion with Nanocellulose | Water Absorption (Cobb60) | 14.8 g/m² |
| Data derived from a study on a synergistic system for paper strengthening. researchgate.net |
By strategically combining the hydrophobic and weather-resistant nature of isooctylacrylate with the cohesive and functional properties of acrylamide, it is possible to engineer high-performance copolymers suitable for a wide range of applications requiring durability and specific adhesive characteristics.
Correlation with Thermal Stability and Decomposition Behavior
The thermal stability of this compound copolymers is a critical factor in determining their processing conditions and service life. The decomposition of these copolymers is influenced by the chemical nature of the constituent monomers and the copolymer composition.
Generally, the thermal degradation of acrylamide-containing polymers proceeds through a multi-stage process. The initial stage often involves the cyclization of adjacent acrylamide units, leading to the formation of imide structures and the release of ammonia (B1221849). This process typically begins at temperatures above 200°C. At higher temperatures, cleavage of the polymer backbone and the ester side chains of the isooctylacrylate units occurs. For acrylic pressure-sensitive adhesives, significant thermal degradation is often observed at temperatures around 250°C researchgate.net.
The ratio of isooctylacrylate to acrylamide is a key determinant of the decomposition profile. A higher acrylamide content can lead to more pronounced initial weight loss at lower temperatures due to the aforementioned imidization reaction. Conversely, a higher isooctyl acrylate content would likely shift the major decomposition to higher temperatures, characteristic of the breakdown of the acrylate backbone.
Table 1: General Thermal Decomposition Characteristics of Related Acrylamide Copolymers
| Polymer System | Onset of Decomposition (°C) | Major Decomposition Products | Reference |
| Poly(acrylamide-co-acrylic acid) | ~280 | Ammonia, water, CO2, imides | researchgate.net |
| Poly(N-isopropylacrylamide) | ~300 | Isopropylamine, water, imides | mdpi.com |
| Poly(2-ethylhexyl acrylate) | ~320 | 2-ethylhexanol, olefins | nih.gov |
Note: This table presents data for related polymer systems to provide a comparative context for the expected thermal behavior of this compound copolymers.
Influence on Viscoelasticity and Mechanical Strength
The viscoelastic and mechanical properties of this compound copolymers are intrinsically linked to their molecular architecture, specifically the interplay between the flexible isooctyl acrylate segments and the rigid, polar acrylamide units.
The long, branched alkyl chain of isooctyl acrylate imparts significant flexibility and a low glass transition temperature (Tg) to the copolymer, which is characteristic of materials used in pressure-sensitive adhesives . This flexibility allows for good surface wetting and adhesion. The acrylamide component, on the other hand, contributes to the cohesive strength of the material through hydrogen bonding between the amide groups nih.govresearchgate.net. These strong intermolecular interactions act as physical crosslinks, enhancing the mechanical integrity of the copolymer.
The ratio of the two monomers allows for the tuning of the final properties. A higher concentration of isooctyl acrylate results in a softer, more flexible, and tackier material. Conversely, increasing the acrylamide content leads to a harder, tougher, and more cohesive material with improved shear strength nih.govresearchgate.net. This relationship allows for the design of copolymers with a wide range of mechanical responses, from soft and conformable adhesives to more rigid films.
Table 2: Influence of Monomer Composition on Mechanical Properties of Acrylate-Acrylamide Copolymers (Illustrative)
| Isooctylacrylate Content (%) | Acrylamide Content (%) | Expected Tensile Strength | Expected Elongation at Break | Expected Adhesion | Expected Cohesion/Shear Strength |
| 95 | 5 | Low | High | High | Low |
| 85 | 15 | Moderate | Moderate | Moderate | Moderate |
| 75 | 25 | High | Low | Low | High |
Note: This table provides an illustrative representation of the expected trends in mechanical properties based on general principles of polymer science, as specific data for a series of this compound copolymers is not available.
CO2 Responsiveness and Sensing Capabilities
The potential for CO2 responsiveness in this compound copolymers stems from the presence of the amide functional groups in the acrylamide units. Amine-containing polymers are known to interact with carbon dioxide, making them candidates for CO2 capture and sensing applications osti.gov.
The sensing mechanism is typically based on the reaction of CO2 with water to form carbonic acid. This weak acid can then protonate the basic amine groups of the acrylamide monomer, leading to a change in the polymer's physical or chemical properties nih.gov. This change can manifest in several ways, such as an alteration in the solution's transparency or a change in the electrical resistance of a polymer film nih.govresearchgate.netcore.ac.uk.
While there is no specific data on the CO2 sensing capabilities of this compound copolymers, studies on other amine-containing acrylic copolymers provide insights into their potential. For example, a hydrogel composed of acrylic acid and acrylamide, when infused with an amine like monoethanolamine, demonstrated a CO2 capture capacity of 0.71 mol/g nih.govresearchgate.net. This suggests that the acrylamide component can serve as a host for CO2-reactive species. The sensitivity and reversibility of the CO2 response in an this compound system would depend on factors such as the acrylamide content, the accessibility of the amide groups to CO2, and the ambient humidity.
Table 3: CO2 Adsorption Capacities of Amine-Functionalized Copolymers
| Polymer System | Functional Group | CO2 Adsorption Capacity | Conditions | Reference |
| Amine-infused fly ash grafted acrylic acid/acrylamide hydrogel | Primary Amine (MEA) | 0.71 mol/g | 2 bar, 30°C | nih.govresearchgate.net |
| Amine-functionalized porous organic copolymers | Primary/Secondary Amines | Up to 3.08 mmol/g | 298 K, 0.15 bar | osti.gov |
Note: This table presents data for other amine-containing copolymers to illustrate the potential for CO2 capture, as specific data for this compound copolymers is not available.
Analytical Methodologies for Characterization of Isooctylacrylate Acrylamide Copolymers
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the chemical structure and functional groups present in the copolymer.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a polymer, confirming the incorporation of both isooctylacrylate and acrylamide (B121943) monomer units into the copolymer chain. tsijournals.com By passing infrared radiation through a sample, the vibrations of chemical bonds are measured, resulting in a unique spectral fingerprint.
In the FT-IR spectrum of an isooctylacrylate acrylamide copolymer, characteristic absorption bands from both monomer units will be present. tsijournals.comscispace.com The presence of the isooctylacrylate unit is primarily confirmed by a strong absorption peak corresponding to the ester carbonyl (C=O) stretching vibration, typically found around 1730 cm⁻¹. spectroscopyonline.com Other bands related to the isooctyl group, such as C-H stretching and bending vibrations, will also be observed.
The acrylamide unit is identified by its characteristic amide group absorptions. These include N-H stretching vibrations, which appear as bands in the region of 3100-3500 cm⁻¹, and the amide I band (C=O stretching) which is typically observed around 1670 cm⁻¹. researchgate.net The presence of these distinct bands for both the ester and amide functional groups confirms the formation of the copolymer. tsijournals.com
| Functional Group | Vibrational Mode | Expected Absorption Band (cm⁻¹) | Associated Monomer Unit |
|---|---|---|---|
| Amine (N-H) | Stretching | 3100 - 3500 | Acrylamide |
| Alkyl (C-H) | Stretching | 2850 - 3000 | Isooctylacrylate & Acrylamide |
| Ester Carbonyl (C=O) | Stretching | ~1730 | Isooctylacrylate |
| Amide Carbonyl (C=O) | Stretching (Amide I) | ~1670 | Acrylamide |
| Ester (C-O) | Stretching | 1000 - 1300 | Isooctylacrylate |
In a typical ¹H-NMR spectrum of an this compound copolymer, distinct signals corresponding to the protons of each monomer unit can be identified. The protons of the isooctyl group from the isooctylacrylate monomer will appear in the aliphatic region of the spectrum. The protons in the polymer backbone from both monomer units will produce broad signals.
By integrating the areas of the distinct peaks corresponding to each monomer, the molar ratio of isooctylacrylate to acrylamide in the copolymer can be accurately determined. For instance, the ratio of the integrated area of the signals from the isooctyl group to the integrated area of the amide protons can be used to calculate the copolymer composition. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can provide even more detailed information, helping to assign specific proton and carbon signals and elucidate complex microstructural details. iupac.orgresearchgate.net
| Proton Type | Expected Chemical Shift (δ, ppm) | Associated Monomer Unit |
|---|---|---|
| Amide Protons (-NH₂) | 5.5 - 8.5 (broad) | Acrylamide |
| Methylene Protons (-OCH₂-) | 3.8 - 4.2 | Isooctylacrylate |
| Polymer Backbone Protons (-CH-, -CH₂-) | 1.2 - 2.5 (broad) | Isooctylacrylate & Acrylamide |
| Isooctyl Group Protons (-CH-, -CH₂-, -CH₃) | 0.8 - 1.7 | Isooctylacrylate |
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating the components of the copolymer mixture to determine molecular weight distribution and quantify impurities like residual monomers.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for determining the molecular weight distribution of polymers. americanlaboratory.com The method separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster from the chromatography column, while smaller molecules elute later.
For this compound copolymers, SEC analysis provides crucial information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI value indicates the breadth of the molecular weight distribution. A successful polymerization typically yields a PDI value that reflects the polymerization mechanism. The choice of mobile phase is critical, and solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), often with added salts to suppress ionic interactions, are commonly used for acrylate-based copolymers. scepscor.org The system is calibrated with polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate), to generate a calibration curve for determining the molecular weights of the copolymer sample.
| Parameter | Description | Example Value |
|---|---|---|
| Number-Average Molecular Weight (Mn) | Total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | 50,000 g/mol |
| Weight-Average Molecular Weight (Mw) | An average molecular weight that is more sensitive to higher molecular weight molecules. | 120,000 g/mol |
| Polydispersity Index (PDI) | A measure of the broadness of the molecular weight distribution (Mw/Mn). | 2.4 |
The quantification of residual monomers in the final polymer product is critical, as unreacted monomers can be harmful. chromatographyonline.com Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for detecting and quantifying volatile and semi-volatile residual monomers like isooctylacrylate and acrylamide. chromatographyonline.compolymersolutions.com
For analysis, the residual monomers are first extracted from the polymer matrix using a suitable solvent. The extract is then injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase of the GC column. nih.gov The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification. chromatographyonline.com Because acrylamide has low volatility, it may require a derivatization step, such as bromination, to convert it into a more volatile compound suitable for GC analysis. sci-hub.runih.gov This method allows for the quantification of residual monomers at very low levels, often in the parts-per-million (ppm) range. nih.gov
| Parameter | Description |
|---|---|
| Sample Preparation | Solvent extraction of the copolymer; potential derivatization for acrylamide. |
| Separation Technique | Gas Chromatography (GC) using a suitable capillary column (e.g., DB-WAX). nih.gov |
| Detection Technique | Mass Spectrometry (MS) for identification and quantification. |
| Limit of Quantification (LOQ) | Typically in the range of 1-50 mg/kg (ppm) depending on the matrix. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an increasingly important technique for the characterization of synthetic copolymers. americanlaboratory.comresearchgate.net It combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This technique can provide information not only on residual monomers but also on the copolymer itself, including its composition and end-group analysis, particularly for lower molecular weight oligomers. americanlaboratory.com
| Parameter | Description |
|---|---|
| Chromatography Mode | Reversed-Phase Liquid Chromatography (RPLC) or other suitable LC modes. americanlaboratory.com |
| Ionization Technique | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). researchgate.net |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF). |
| Typical Analytes | Residual monomers, oligomers, and copolymer fragments. |
| Method Detection Limit (MDL) | Can be very low, for example, 0.021 µg/L for acrylamide in complex samples. epa.gov |
Thermal Analysis Techniques
Thermal analysis techniques are crucial for characterizing the thermal stability and phase behavior of isooctylacrylate-acrylamide copolymers. These methods provide valuable data on how the material's properties change with temperature, which is essential for determining its processing parameters and end-use performance.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature or time. For isooctylacrylate-acrylamide copolymers, DSC is primarily employed to determine key thermal transitions, most notably the glass transition temperature (Tg). The Tg is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
The amphiphilic nature of isooctylacrylate-acrylamide copolymers, with their hydrophobic isooctyl acrylate (B77674) and hydrophilic acrylamide segments, can result in complex thermal behavior. The Tg is influenced by the copolymer composition, molecular weight, and the arrangement of the monomer units along the polymer chain. Generally, a single Tg is observed, indicating a random distribution of the monomers and good compatibility between the two types of segments. However, if microphase separation occurs, multiple transitions may be detected.
In studies of analogous amphiphilic copolymers, such as those containing long alkyl side chains, DSC has been used to identify not only the Tg but also other transitions like the melting of crystalline side chains (Tm). For instance, in random copolymers of N-octadecyl acrylamide (ODA) and hydroxyethyl (B10761427) acrylamide (HEAm), a Tg is observed above 80°C, along with a peak attributed to the melting of the crystalline octadecyl side chain. chemrxiv.org For acrylic-acrylamide copolymers, glass transition temperatures have been observed in the range of 106°C to 118°C. researchgate.net The absence of sharp endothermic peaks for the individual monomers in the copolymer's DSC thermogram confirms the formation of a new product. ijprs.com
| Copolymer System (Analogue) | Glass Transition Temperature (Tg) | Reference |
|---|---|---|
| Poly(N-octadecyl acrylamide-co-hydroxyethyl acrylamide) | > 80°C | chemrxiv.org |
| Acrylic-acrylamide copolymer with Al³⁺ | 117.9°C | researchgate.net |
| Acrylic-acrylamide copolymer with Ti⁴⁺ | 106.1°C | researchgate.net |
Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is essential for determining the thermal stability and decomposition profile of isooctylacrylate-acrylamide copolymers. The TGA thermogram provides information about the onset of degradation, the temperatures of maximum decomposition rates, and the amount of residual mass at high temperatures.
The thermal degradation of acrylamide-based copolymers typically occurs in multiple stages. For poly(acrylamide-co-acrylic acid), a common degradation profile involves three main stages:
An initial weight loss below 250°C, attributed to the loss of absorbed moisture.
A second stage of significant weight loss, often between 280°C and 430°C, corresponding to the decomposition of functional groups (e.g., amide and carboxyl groups) and the initial scission of the polymer backbone.
A final stage at higher temperatures, representing the complete degradation and charring of the polymer backbone.
For example, TGA of an acrylamide/sodium acrylate copolymer shows an initial weight loss up to about 200°C (moisture), followed by major decomposition stages between 300°C and 500°C. researchgate.net Similarly, acrylic-acrylamide copolymers incorporated with metal ions exhibit multi-stage decomposition, with complete combustion occurring between 478°C and 570°C, depending on the composition. researchgate.net This data is critical for understanding the material's thermal limits during processing and application.
| Copolymer System (Analogue) | Decomposition Stage 1 (Temp. Range) | Decomposition Stage 2 (Temp. Range) | Final Combustion Temperature | Reference |
|---|---|---|---|---|
| Acrylic-acrylamide with Al³⁺-Ti⁴⁺ | Initial loss up to ~250°C | Major loss ~280-450°C | ~479°C | researchgate.net |
| Acrylic-acrylamide with Ti⁴⁺ | Initial loss up to ~250°C | Major loss ~300-500°C | ~570°C | researchgate.net |
| Acrylamide/Sodium Acrylate Copolymer | < 200°C (moisture) | 300°C - 500°C | > 500°C | researchgate.net |
Microscopic and Scattering Methods
Microscopic and scattering techniques are indispensable for visualizing the morphology and determining the particle characteristics of isooctylacrylate-acrylamide copolymers, particularly when they self-assemble into nanostructures in solution.
Transmission Electron Microscopy (TEM) for Internal Morphology and Nanostructure
Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional images of the internal structure of materials. For amphiphilic copolymers like isooctylacrylate-acrylamide, TEM is a powerful tool for visualizing the morphology of self-assembled nanostructures, such as micelles, vesicles, or nanoparticles. nih.gov
In aqueous solutions, these copolymers can self-assemble with the hydrophobic isooctyl acrylate chains forming a core and the hydrophilic acrylamide chains forming a protective outer shell or corona. TEM analysis, often performed on cryogenically frozen (cryo-TEM) or dried samples, can confirm the shape (e.g., spherical, worm-like) and size of these assemblies. For instance, studies on similar amphiphilic block copolymers have used TEM to reveal spherical core-shell micelles with diameters ranging from 50 to 75 nm. researchgate.net The detailed information obtained from TEM is complementary to data from scattering techniques and is crucial for understanding the relationship between copolymer architecture and self-assembly behavior. researchgate.net
Scanning Electron Microscopy (SEM) for Surface Topography and Particle Morphology
Scanning Electron Microscopy (SEM) is used to examine the surface topography and morphology of materials at the micro- and nanoscale. For isooctylacrylate-acrylamide copolymers, SEM is particularly useful for characterizing the structure of the bulk polymer, dried films, or hydrogels.
Dynamic Light Scattering (DLS) for Particle Size Distribution and Hydrodynamic Diameter
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution and hydrodynamic diameter (Dh) of particles suspended in a liquid. It is an essential tool for characterizing the self-assembled nanostructures formed by isooctylacrylate-acrylamide copolymers in aqueous solution.
DLS works by measuring the time-dependent fluctuations in the intensity of scattered light, which arise from the Brownian motion of the particles. The rate of these fluctuations is related to the particle's diffusion coefficient, which in turn is used to calculate the hydrodynamic diameter via the Stokes-Einstein equation. The hydrodynamic diameter represents the diameter of a hypothetical hard sphere that diffuses at the same rate as the particle being measured and includes the polymer shell and any associated solvent molecules.
For amphiphilic copolymers that form micelles, DLS provides critical information on the average particle size, the polydispersity index (PDI)—a measure of the broadness of the size distribution—and the stability of the colloidal dispersion. Studies on analogous amphiphilic acrylamide copolymers have reported the formation of uniform micellar systems with average particle sizes typically in the range of 40 to 180 nm. researchgate.netrsc.orgnih.gov
| Copolymer System (Analogue) | Average Hydrodynamic Diameter (Dh) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|
| P(NIPAM-co-DMAM)-b-PLA Micelles | < 180 nm | Narrow | researchgate.net |
| PCL-b-PHEAA Micelles | 104 nm | Not specified | rsc.org |
| PDMAC-PDAAM Spherical Nanoparticles | 40 - 150 nm | Not specified | nih.gov |
Small-Angle X-ray Scattering (SAXS) for Polymer Self-Assembly and Structure Formation
Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique used to investigate the nanoscale structure of materials, typically in the range of 1 to 100 nanometers. malvernpanalytical.com For this compound copolymers, SAXS is instrumental in characterizing their self-assembly in solution and the morphology of the resulting structures. The technique relies on measuring the intensity of X-rays scattered by a sample at very small angles, which provides information about electron density fluctuations within the material. malvernpanalytical.comspectroscopyonline.com
In the context of these copolymers, SAXS can reveal the formation of various nano-objects such as spherical micelles, worm-like structures, or vesicles, which arise from the polymerization-induced self-assembly (PISA) process. rsc.orgnih.gov The scattering patterns obtained from SAXS experiments can be analyzed to determine key structural parameters. For instance, the evolution of particle diameter, mean aggregation number, and the distance between adjacent copolymer chains at the core-shell interface can be monitored as a function of monomer conversion. rsc.org
Time-resolved SAXS studies are particularly insightful as they allow for the in situ observation of the evolution of copolymer morphology during polymerization. nih.gov This can reveal intermediate structures and phase transitions, for example, from spherical micelles to worm-like structures and eventually to vesicles. nih.govnih.gov Analysis of the SAXS data, often in conjunction with techniques like transmission electron microscopy (TEM), provides a comprehensive understanding of the self-assembly process. rsc.org
The data obtained from SAXS can be fitted to various models to extract quantitative information. For example, a worm-like micelle model can be used to fit the scattering pattern of elongated structures to determine their cross-sectional diameter. whiterose.ac.uk The presence of distinct peaks in the SAXS pattern can indicate the formation of ordered phases, such as hexagonally packed cylinders or body-centered cubic spheres. nih.govwhiterose.ac.uk
A hypothetical SAXS analysis of an this compound copolymer undergoing PISA might yield the following data, illustrating the evolution of structural parameters with the degree of polymerization (DP) of the core-forming block.
Table 1: Hypothetical SAXS Data for this compound Copolymer Self-Assembly This table is interactive. You can sort and filter the data.
| DP of Acrylamide Block | Morphology | Particle Diameter (nm) | Aggregation Number (Nagg) |
|---|---|---|---|
| 50 | Spheres | 25 | 150 |
| 100 | Spheres | 40 | 300 |
| 150 | Worms | 40 (cross-section) | N/A |
Rheological Characterization
Rheology is the study of the flow and deformation of matter. For this compound copolymers, rheological characterization is crucial for understanding their behavior in solution and as bulk materials, which is vital for their processing and application.
Viscosity is a measure of a fluid's resistance to flow. The viscosity of this compound copolymer solutions is influenced by several factors, including polymer concentration, molecular weight, temperature, and shear rate. atlantis-press.comnlc-bnc.ca
Aqueous solutions of such copolymers often exhibit non-Newtonian behavior; specifically, they are typically shear-thinning, meaning their viscosity decreases as the shear rate increases. nlc-bnc.ca This phenomenon is attributed to the alignment of polymer chains in the direction of flow, which reduces their entanglement. nlc-bnc.ca
Viscosity measurements are commonly performed using rheometers with various geometries, such as cone-and-plate or parallel-plate systems. umich.edu The dynamic viscosity can be measured as a function of shear rate, providing a flow curve that characterizes the material's behavior. umich.edu The initial viscosity of the pre-polymerization mixture and the evolution of viscosity during polymerization can also be monitored to understand the gelation process. umich.edu
The concentration of the copolymer in solution has a significant impact on viscosity. As the concentration increases, the likelihood of intermolecular interactions and chain entanglement rises, leading to a higher viscosity. mdpi.com The intrinsic viscosity, a measure of the polymer's contribution to the solution viscosity at infinite dilution, can be determined using techniques like capillary viscometry and is related to the polymer's molecular weight. researchgate.net
The effect of temperature on the viscosity of aqueous polyacrylamide solutions is also significant, with viscosity generally decreasing as temperature increases, particularly at low shear rates. nlc-bnc.ca
Table 2: Representative Viscosity Data for a Hypothetical this compound Copolymer Solution (5 wt% in Water at 25°C) This table is interactive. You can sort and filter the data.
| Shear Rate (s-1) | Viscosity (Pa·s) |
|---|---|
| 0.1 | 10.5 |
| 1 | 5.2 |
| 10 | 1.8 |
| 100 | 0.6 |
Viscoelastic materials exhibit both viscous and elastic characteristics when undergoing deformation. This compound copolymers, particularly in their gel or concentrated solution forms, display such behavior. Oscillatory rheology is the primary technique used to quantify viscoelastic properties. In these tests, a small, sinusoidal strain or stress is applied to the sample, and the resulting stress or strain is measured.
The key parameters obtained from these measurements are the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component of the material's response and is a measure of the energy stored during deformation. The loss modulus represents the viscous component and is a measure of the energy dissipated as heat.
For a viscoelastic solid or gel, G' is typically greater than G''. The crossover point, where G' = G'', can often be used to define the gel point during polymerization. itu.edu.tr The frequency dependence of G' and G'' provides information about the relaxation processes occurring in the polymer network.
The introduction of cross-linkers, either internal or external, can significantly affect the viscoelastic properties of acrylate-acrylamide copolymers. itu.edu.tr An increase in crosslinking density generally leads to an increase in the storage modulus, indicating a more solid-like behavior. itu.edu.tritu.edu.tr The loss factor, or tan delta (tan δ = G''/G'), is a measure of the relative contribution of the viscous and elastic components. A lower tan δ indicates a more elastic material. itu.edu.tr
Table 3: Example Viscoelastic Data for a Crosslinked this compound Copolymer Gel This table is interactive. You can sort and filter the data.
| Angular Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan δ (G''/G') |
|---|---|---|---|
| 0.1 | 500 | 50 | 0.10 |
| 1 | 520 | 60 | 0.12 |
| 10 | 550 | 80 | 0.15 |
Environmental Fate and Degradation Pathways of Isooctylacrylate Acrylamide Polymers
Biodegradation Studies
The biodegradation of isooctylacrylate acrylamide (B121943) polymers involves the microbial and enzymatic breakdown of the polymer structure, primarily targeting the ester and amide functional groups.
Microbial Degradation in Environmental Matrices (Soil, Water)
In environmental settings, copolymers of acrylamide and acrylates are subject to colonization and degradation by native microbial populations. High-molecular-weight and chemical cross-linking can initially render these polymers resistant to biodegradation. nih.gov However, soil microorganisms have been shown to effectively degrade them over time.
One study investigating a cross-linked copolymer of acrylamide and potassium acrylate (B77674) incubated in soil demonstrated a significant decline in the polymer's dry mass and water-holding capacity over an eight-month period. nih.gov The highest colonization by soil bacteria utilizing the polymer as a carbon and energy source occurred within the first month. nih.gov Two specific bacterial strains, Rhizobium radiobacter 28SG and Bacillus aryabhattai 31SG, were isolated and proven capable of biodegrading the superabsorbent polymer in pure cultures. nih.gov
Similarly, another study on a poly(acrylamide-co-(potassium acrylate)) copolymer buried in soil for ten weeks found significant reductions in both dry mass (43%) and water absorbency (40%), indicating partial biodegradation. researchgate.netresearchgate.net In aquatic environments, polyacrylamides and polyacrylates are known to adsorb strongly to soil and sediment particles and generally degrade slowly, at rates often less than 10% per year, making them persistent in soil. oekotoxzentrum.ch
Table 1: Biodegradation of Acrylamide-Acrylate Copolymers in Soil
| Polymer Type | Incubation Period | Reduction in Dry Mass | Reduction in Water Holding Capacity | Reference |
|---|---|---|---|---|
| Acrylamide & Potassium Acrylate Copolymer | 8 Months | 31.70% | 24.40% | nih.gov |
| Acrylamide & Potassium Acrylate Copolymer | 10 Weeks | 43% | 40% | researchgate.net |
Enzymatic Degradation Mechanisms of Ester and Amide Linkages
The primary mechanism of biodegradation is enzymatic hydrolysis of the side chains. This process is initiated by extracellular enzymes secreted by microorganisms. The amide linkages of the acrylamide units are targeted by amidase enzymes, which catalyze a deamination reaction, converting the amide group into a carboxylic acid (acrylate) and liberating ammonia (B1221849). hibiscuspublisher.comnih.gov This ammonia can then be utilized by the microbes as a nitrogen source for growth. hibiscuspublisher.com
Simultaneously, the ester linkages of the isooctylacrylate units are susceptible to hydrolysis by esterase enzymes. researchgate.net These enzymes cleave the ester bond, releasing the isooctyl alcohol and converting the acrylate unit into a carboxylic acid. The result of these enzymatic actions is the gradual transformation of the original copolymer into a poly(acrylic acid)-like backbone, which is more recalcitrant but can be further degraded, albeit more slowly. researchgate.net For instance, crude peroxidase has been shown to significantly decrease the dry mass and water absorbency of poly(potassium acrylate) by 15% and 13%, respectively, after 16 hours of treatment. researchgate.netresearchgate.net
Chemical Degradation Processes
Chemical degradation involves the abiotic breakdown of the polymer through processes such as hydrolysis and oxidation, which can be influenced by temperature, pH, and the presence of oxidizing agents.
Hydrolytic Stability of Ester and Amide Groups
The stability of the ester and amide groups against hydrolysis is a key factor in the persistence of the copolymer. In general, amide bonds are significantly more resistant to hydrolysis than ester bonds, particularly in acidic conditions. nih.gov Studies comparing the hydrolytic stability of methacrylamide (B166291) and a methacrylate (B99206) ester in an acidic aqueous solution found that the amide portion was substantially more stable. nih.gov
However, under high-temperature conditions, the hydrolysis of amide groups in acrylamide copolymers does occur. nih.gov The process is often autocatalytic, influenced by neighboring groups. For instance, the hydrolysis of an amide group can be catalyzed by an adjacent undissociated carboxylic acid group. researchgate.net As hydrolysis proceeds and more carboxylate groups are formed, the resulting negative charges along the polymer chain can create an electrostatic barrier that retards the approach of hydroxide (B78521) ions, slowing subsequent hydrolysis, particularly under basic conditions. researchgate.net In neutral pH ranges at elevated temperatures, hydrolysis of the amide groups proceeds, converting them into carboxyl groups and releasing ammonia. researchgate.netresearchgate.net
Oxidative Degradation Mechanisms
Oxidative degradation is a major pathway for the breakdown of the polymer's carbon-carbon backbone. This process is typically initiated by free radicals (e.g., hydroxyl radicals, •OH), which can be generated by various environmental factors. nih.govacs.org The presence of dissolved oxygen combined with transition metal ions like ferrous iron (Fe²⁺) can lead to the formation of free radicals through Fenton-like reactions, causing severe degradation. researchgate.netresearchgate.net
These highly reactive radicals attack the polymer backbone, leading to chain scission and a significant reduction in molecular weight and solution viscosity. nih.govacs.orgresearchgate.net Studies on an acrylamide-based copolymer at high temperatures (ranging from 104.5 °C to 140 °C) quantitatively demonstrated that as temperature increases, the contribution of oxidative thermal degradation to the reduction in viscosity becomes more dominant compared to the effects of hydrolysis. nih.gov At 104.5 °C, the weight-average molecular weight of the copolymer was observed to decrease with aging time, confirming that oxidative degradation had occurred, leading to the breakage of the main molecular chain. nih.gov Advanced oxidation processes, such as those using UV light with hydrogen peroxide (H₂O₂) or Fenton's reagent (Fe²⁺ + H₂O₂), can accelerate this degradation significantly, efficiently breaking down the polymer structure. researchgate.netresearchgate.netnih.gov
Table 2: Contribution of Degradation Mechanisms to Viscosity Change in an Acrylamide Copolymer at High Temperatures
| Temperature (°C) | Contribution from Hydrolysis | Contribution from Oxidative Degradation |
|---|---|---|
| 104.5 | Decreases with aging time | Increases with aging time |
| 116.0 | Smaller contribution | Larger contribution |
| 130.0 | Smaller contribution | Larger contribution |
| 140.0 | Smaller contribution | Larger contribution |
Source: Adapted from studies on an AM-AMPS copolymer, which show that at higher temperatures, oxidative degradation of the polymer backbone has a greater impact on viscosity than the chemical changes from hydrolysis. nih.gov
Physical and Photolytic Degradation
Physical and photolytic processes contribute to the degradation of isooctylacrylate acrylamide polymers, primarily through the action of ultraviolet (UV) radiation. Photodegradation is a free-radical process that can lead to both the cleavage of the polymer backbone (chain scission) and the modification of its side groups. usf.edunih.gov
Exposure to UV radiation, particularly at shorter wavelengths like 254 nm, can induce chain scission in polyacrylamides, resulting in a drop in solution viscosity and the release of very small amounts of acrylamide monomer. researchgate.netresearchgate.net This release is attributed to the random breaking of the polymer chain, not an "unzipping" of the polymer. researchgate.netresearchgate.net While UV irradiation alone may not cause a substantial reduction in the total polymer content, its effects are significantly amplified in the presence of chemical oxidants. usf.edu This synergy suggests that UV light can accelerate chemically induced degradation pathways. usf.edu The degradation process can also be enhanced by photocatalysts. For example, the photocatalytic degradation of a poly(acrylamide-co-acrylic acid) copolymer in the presence of nano anatase titania was found to be significantly more effective than photolysis alone.
Thermal Degradation Profiles and Products
Generally, the thermal degradation of such copolymers involves a multi-stage process. Initial weight loss at lower temperatures (up to around 150°C) is typically attributed to the loss of adsorbed water. The primary degradation of the polymer backbone and side chains occurs at higher temperatures. For acrylamide-containing polymers, this can involve several reactions. Studies on copolymers of acrylamide and 2-acrylamido-2-methylpropanesulfonic acid have shown that thermal degradation can involve hydrolysis of the amide side groups and oxidative thermal degradation of the main polymer chain. nih.govresearchgate.net At temperatures above 300°C, polyacrylamide has been shown to produce small molecules such as carbon dioxide, acrylonitrile (B1666552), and acetonitrile. researchgate.net
A patent describing the preparation of an isooctyl acrylate:acrylamide (93:7) adhesive copolymer mentions a drying process involving heating at 82°C for 3 minutes followed by 116°C for 3 minutes to reduce residual monomers. google.comgoogle.com This suggests that the copolymer is stable at these temperatures for short durations, but does not provide information about the onset of significant thermal degradation or the products formed at higher temperatures.
The expected thermal degradation products of an this compound copolymer would likely include:
Isooctyl alcohol and acrylic acid derivatives: resulting from the cleavage of the ester group in the isooctylacrylate units.
Ammonia and water: from the decomposition of the amide groups in the acrylamide units.
Carbon oxides (CO and CO2): from the oxidation of the polymer backbone and side chains.
Hydrocarbon fragments: from the breakdown of the isooctyl group and the polymer backbone.
Acrylamide and isooctyl acrylate monomers: potentially released through depolymerization or chain scission, although this is often a minor pathway for vinyl polymers compared to side-group reactions.
The following table summarizes the expected thermal degradation behavior based on related polymers.
| Temperature Range | Expected Process | Potential Products |
| < 150°C | Loss of adsorbed water | Water vapor |
| 150 - 300°C | Side-chain degradation (hydrolysis of amide and ester groups) | Isooctyl alcohol, acrylic acid, ammonia |
| > 300°C | Main-chain scission and further decomposition | Carbon oxides, hydrocarbon fragments, nitriles |
Ultraviolet (UV) Radiation Induced Degradation
Exposure to ultraviolet (UV) radiation, particularly in the presence of oxygen, can induce significant degradation in this compound polymers, leading to changes in their physical and chemical properties. The primary mechanisms of UV degradation in acrylate and acrylamide-based polymers involve chain scission, cross-linking, and photo-oxidation.
Studies on linear polyacrylamides have shown that UV irradiation can lead to the release of small amounts of acrylamide monomer, generally below 50 parts per million of the repeating monomer units in the polymer. researchgate.net This release is often accompanied by a decrease in the viscosity of polymer solutions, indicating that chain scission is a dominant process rather than an "unzipping" of the polymer chain. researchgate.net Research on the environmental degradation of polyacrylamide has also suggested that photolytic effects can contribute to its breakdown into acrylamide. nih.gov
For copolymers containing acrylate esters, such as isooctylacrylate, the ester groups are also susceptible to photodegradation. The UV radiation can be absorbed by the carbonyl groups of the ester, leading to the formation of radicals and subsequent chain scission or cross-linking. In a study on a terpolymer of methyl methacrylate, butyl acrylate, and acrylic acid, UV irradiation in the presence of air led to both cross-linking at shorter exposure times and chain scission at longer durations. rsc.orgresearchgate.net Photo-oxidation was also identified as a simultaneous process. rsc.orgresearchgate.net
The long isooctyl side chain in the isooctylacrylate monomeric unit may influence the photodegradation process. The bulky alkyl group could potentially hinder some intermolecular reactions, but it also provides more sites for hydrogen abstraction, which can initiate degradation.
The likely products of UV-induced degradation of this compound copolymers include:
Smaller polymer fragments: due to chain scission.
Oxidized products: such as ketones, aldehydes, and carboxylic acids, resulting from photo-oxidation.
Volatile organic compounds: from the breakdown of the isooctyl side chain.
Acrylamide and isooctyl acrylate monomers: released through chain scission.
The table below outlines the potential effects and products of UV degradation.
| Degradation Process | Consequence | Potential Byproducts |
| Chain Scission | Reduction in molecular weight, loss of mechanical properties | Smaller polymer chains, acrylamide monomer, isooctyl acrylate monomer |
| Cross-linking | Increased brittleness, decreased solubility | Formation of a polymer network |
| Photo-oxidation | Formation of new functional groups, discoloration | Ketones, aldehydes, carboxylic acids, hydroperoxides |
Environmental Mobility and Persistence Assessment
Adsorption/Sorption to Soil and Sediment Particles
The environmental mobility of this compound polymers is largely governed by their tendency to adsorb to soil and sediment particles. The extent of this adsorption is influenced by the chemical structure of the polymer, its molecular weight, and the properties of the soil or sediment, such as organic matter content, clay content, and pH.
Polyacrylamides, in general, are known to adsorb strongly to soil particles. The amide groups in the acrylamide units can form hydrogen bonds with mineral surfaces and organic matter. The incorporation of the hydrophobic isooctylacrylate monomer is expected to significantly enhance the sorption of the copolymer to soil organic matter through hydrophobic interactions. The long alkyl chain of the isooctyl group will favor partitioning into the organic phase of soils and sediments.
While specific adsorption coefficients (Kd or Koc) for this compound copolymers are not available, studies on other hydrophobically modified polyacrylamides can provide insights. The presence of hydrophobic groups generally leads to stronger adsorption to soils with higher organic carbon content.
The high molecular weight of these polymers also contributes to their low mobility. Large polymer molecules are physically sieved and entrapped within the soil matrix, limiting their transport through the soil profile.
The following table summarizes the factors influencing the adsorption of this compound polymers.
| Polymer Characteristic | Soil/Sediment Property | Effect on Adsorption |
| High molecular weight | Pore size distribution | Increased physical entrapment, leading to higher "adsorption" |
| Acrylamide units | Mineral and organic matter surfaces | Hydrogen bonding, leading to moderate adsorption |
| Isooctylacrylate units | Organic matter content | Strong hydrophobic interactions, leading to strong adsorption |
| Anionic/Cationic nature (if any) | Clay content and surface charge | Electrostatic interactions, which can be significant |
Leaching Potential in Aquatic and Terrestrial Systems
The potential for this compound polymers to leach from soil into groundwater or to be transported in surface water is considered to be low. This is a direct consequence of their strong adsorption to soil and sediment particles and their high molecular weight.
Once applied to soil, the polymer is expected to remain in the upper layers. Leaching into deeper soil horizons and ultimately into groundwater is unlikely for the intact polymer. However, the mobility of any degradation products or residual monomers is a separate consideration.
In aquatic systems, the polymer is likely to be associated with suspended solids and bed sediments rather than being dissolved in the water column. This partitioning behavior reduces the potential for long-range transport in the dissolved phase. However, transport of polymer-laden sediment particles can occur during erosion events.
Analysis of Potential Monomer Release from Polymer Degradation
A key aspect of the environmental risk assessment of this compound polymers is the potential for the release of their constituent monomers, acrylamide and isooctyl acrylate, through degradation processes. Acrylamide, in particular, is a known neurotoxin and a suspected human carcinogen, and it is highly mobile in soil and water.
As discussed in the degradation sections, both thermal and UV degradation can lead to the release of acrylamide monomer from the polymer chain. researchgate.netnih.gov While the amounts released from UV degradation of polyacrylamide have been reported to be low, environmental conditions over long periods could lead to a cumulative release. researchgate.net
The potential for monomer release underscores the importance of understanding the long-term degradation rates of these polymers in various environmental compartments. While the intact polymer has low mobility, the release of mobile and potentially toxic monomers is a significant environmental fate pathway that requires consideration. A study on the environmental degradation of polyacrylamide showed that it can degrade to acrylamide under environmental conditions. nih.gov
Theoretical and Computational Modeling of Isooctylacrylate Acrylamide Polymer Systems
Polymerization Reaction Modeling
Modeling the polymerization process is crucial for controlling the microstructure of the resulting copolymer, which in turn dictates its macroscopic properties. Kinetic simulations and predictive models for monomer reactivity are central to this endeavor.
Kinetic simulations of the free-radical copolymerization of isooctylacrylate and acrylamide (B121943) can be employed to predict the evolution of monomer conversion, copolymer composition, and molecular weight distribution over time. These simulations are typically based on a set of differential equations that describe the rates of the fundamental polymerization reactions: initiation, propagation, termination, and chain transfer. The accuracy of these simulations is highly dependent on the values of the kinetic rate constants for these reactions.
Monomer reactivity ratios, typically denoted as r₁ and r₂, are critical parameters in copolymerization that describe the relative preference of a growing polymer chain ending in one monomer to add the same monomer versus the other comonomer. uwaterloo.ca For the isooctylacrylate (M₁) and acrylamide (M₂) system, r₁ would represent the ratio of the rate constant for the addition of isooctylacrylate to a growing chain ending in isooctylacrylate over the rate constant for the addition of acrylamide to the same chain. Conversely, r₂ would describe the preference of a chain ending in acrylamide for adding another acrylamide monomer versus an isooctylacrylate monomer.
Predictive models for monomer reactivity ratios often utilize quantum chemical calculations to estimate the activation energies for the different propagation steps. While experimentally determined reactivity ratios for the isooctylacrylate-acrylamide pair are not widely reported, values can be estimated based on data from similar systems. For example, in the copolymerization of acrylamide with various alkyl methacrylates, the reactivity of the methacrylate (B99206) monomer tends to be higher than that of acrylamide. asianpubs.org The reactivity of alkyl acrylates in copolymerization with acrylonitrile (B1666552) has been shown to be influenced by the length of the alkyl chain. mdpi.com
To illustrate the concept, a hypothetical set of monomer reactivity ratios for the isooctylacrylate-acrylamide system is presented in the table below. These values are for illustrative purposes and would need to be determined experimentally or through detailed computational studies.
Table 1: Hypothetical Monomer Reactivity Ratios for Isooctylacrylate (M₁) and Acrylamide (M₂) Copolymerization
| Monomer 1 | Monomer 2 | r₁ (Hypothetical) | r₂ (Hypothetical) | Copolymer Type Indication |
|---|
A product of r₁ and r₂ that is less than one, as in this hypothetical case, suggests a tendency towards random incorporation of the monomers into the polymer chain. asianpubs.org
Quantitative Structure-Property Relationships (QSPR) Modeling
QSPR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its macroscopic properties. cir-safety.org This approach is particularly useful for predicting the properties of new polymers without the need for their synthesis and experimental characterization.
For isooctylacrylate-acrylamide copolymers, QSPR models could be developed to predict a wide range of bulk and surface properties. Bulk properties of interest might include the glass transition temperature (Tg), thermal stability, and mechanical properties such as tensile strength and elongation at break. Surface properties could include surface energy, adhesion, and wettability.
The development of a QSPR model involves several key steps:
Data Set Collection: A diverse set of polymers with known properties is required.
Molecular Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated from the chemical structure of the repeating units of the polymers. These descriptors can encode information about the topology, geometry, and electronic structure of the molecules.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the property of interest.
Model Validation: The predictive power of the model is assessed using various statistical techniques.
Once a validated QSPR model is established, it can be used for the computational design and screening of new isooctylacrylate-acrylamide copolymers with desired properties. By systematically varying the copolymer composition and calculating the molecular descriptors for these virtual structures, the model can predict their properties. This allows for the rapid screening of a large number of potential candidates and the identification of the most promising ones for experimental synthesis.
For example, a hypothetical QSPR model for predicting the glass transition temperature (Tg) of isooctylacrylate-acrylamide copolymers might take the form of the following linear equation:
Tg = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where Tg is the predicted glass transition temperature, c₀, c₁, c₂, ..., cₙ are coefficients determined from the regression analysis, and D₁, D₂, ..., Dₙ are the values of the molecular descriptors.
Table 2: Hypothetical QSPR Model for Predicting Glass Transition Temperature (Tg) of Isooctylacrylate-Acrylamide Copolymers
| Descriptor | Description | Coefficient |
|---|---|---|
| D₁ | Molar fraction of Isooctylacrylate | 1.5 |
| D₂ | Wiener Index (a topological descriptor) | -0.8 |
| D₃ | Polar Surface Area | 0.3 |
This illustrative model suggests that the Tg increases with a higher molar fraction of isooctylacrylate and a larger polar surface area, while it decreases with a larger Wiener index. Such a model, once properly validated, could guide the synthesis of copolymers with a specific target Tg.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a powerful computational tool for studying the structure, dynamics, and interactions of polymer systems at the atomic level. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of how polymer chains move and interact with each other and with their environment.
For isooctylacrylate-acrylamide copolymers, MD simulations could be used to investigate a variety of phenomena, including:
Chain Conformation and Dynamics: MD simulations can reveal the preferred conformations of the copolymer chains in different environments (e.g., in solution or in the bulk). This includes information about the chain flexibility, radius of gyration, and the spatial arrangement of the isooctylacrylate and acrylamide units.
Intermolecular Interactions: The simulations can provide insights into the non-covalent interactions between polymer chains, such as van der Waals forces and hydrogen bonding. The amide group of the acrylamide units, for instance, can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular interactions that can significantly influence the material's properties.
Polymer-Solvent Interactions: In solution, MD simulations can be used to study the solvation of the copolymer chains and the interactions between the polymer and solvent molecules. This is particularly relevant for understanding the solubility and solution behavior of these copolymers.
Mechanical Properties: By subjecting the simulated polymer system to external deformations, MD simulations can be used to predict mechanical properties such as the elastic modulus and yield strength.
While specific MD simulation studies on isooctylacrylate-acrylamide copolymers are not prominent in the literature, research on other acrylamide-based polymers provides a framework for how such studies would be conducted. mdpi.commdpi.com These simulations typically employ classical force fields to describe the interactions between atoms. The choice of force field is critical for obtaining accurate results. The simulations are performed for a specific number of atoms in a simulation box with periodic boundary conditions to mimic a bulk system. nih.gov By analyzing the trajectories of the atoms over time, various structural and dynamic properties can be calculated.
Table 3: Chemical Compounds Mentioned in the Article
| Compound Name |
|---|
| Isooctylacrylate |
| Acrylamide |
| Methyl acrylate (B77674) |
| Butyl acrylate |
| Lauryl acrylate |
| Acrylonitrile |
Investigation of Polymer Chain Conformations and Dynamics
Table 1: Illustrative Molecular Dynamics Simulation Parameters for Acrylate-Acrylamide Copolymers
| Parameter | Value/Description | Reference |
|---|---|---|
| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) | nih.govbohrium.com |
| Software | GROMACS, AMBER | mdpi.com |
| System Size | Single 30-monomer unit chain in a solvent box | rsc.org |
| Solvent Model | TIP4P/2005 (for aqueous solutions) | nih.govbohrium.com |
| Ensemble | NPT (Isothermal-isobaric) | bohrium.com |
| Temperature Range | 295 K - 325 K | rsc.org |
| Simulation Time | 100 ns - 500 ns | nih.gov |
Simulation of Intermolecular Interactions within Polymer Networks
Computational simulations are essential for understanding the complex network of intermolecular interactions within isooctylacrylate-acrylamide polymer systems. These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, dictate the structural integrity and responsiveness of the polymer network. mdpi.com Molecular dynamics simulations can quantify the strength and lifetime of these interactions. mdpi.com
A key aspect of these simulations is the calculation of binding energy between different polymer chains or between polymer chains and other molecules. ustc.edu.cn For example, simulations can model the interaction between the amide groups of acrylamide and the ester groups of isooctylacrylate, as well as interactions with solvent molecules. The formation of hydrogen bonds, particularly involving the amide group of acrylamide, is a critical factor in the formation of stable networks and hydrogels. mdpi.commdpi.com
By analyzing the radial distribution function (RDF), researchers can determine the probability of finding one atom or functional group at a certain distance from another. mdpi.com This provides a detailed picture of the local structure and the specific sites of interaction. For instance, the RDF between the hydrogen atoms of the amide group and the oxygen atoms of the ester group can reveal the extent of hydrogen bonding. These simulations provide a powerful tool for predicting how changes in monomer composition or external conditions will affect the internal structure and properties of the polymer network. ustc.edu.cn
Computational Chemistry Approaches
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules from first principles. mdpi.com In the context of isooctylacrylate-acrylamide copolymers, DFT calculations provide fundamental insights into the distribution of electrons within the monomers and the polymer chain, which is crucial for understanding their chemical behavior. mdpi.comnih.gov
DFT calculations are employed to determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of the molecule's chemical reactivity and stability. eurjchem.com A smaller energy gap generally implies higher reactivity. These calculations can predict the most likely sites for electrophilic and nucleophilic attack, offering a theoretical basis for the polymer's interaction with other chemical species. researchgate.netnih.gov
Furthermore, DFT can be used to model the reaction mechanisms involved in polymerization and cross-linking. By calculating the energy barriers of different reaction pathways, researchers can identify the most favorable routes for polymer formation. nih.gov Molecular electrostatic potential (MEP) maps generated through DFT visualize the charge distribution across the molecule, highlighting electron-rich and electron-poor regions and thus predicting sites for intermolecular interactions. mdpi.comnih.gov
Table 2: Representative Electronic Parameters from DFT Calculations for Acrylamide-Related Monomers
| Parameter | Acrylamide | L-Cysteine | Reference |
|---|---|---|---|
| HOMO Energy (eV) | -7.6 | -6.4 | nih.gov |
| LUMO Energy (eV) | -0.8 | -0.9 | nih.gov |
| Energy Gap (η) (eV) | 5.4 | 5.3 | nih.gov |
| Electron Affinity (A) (eV) | -0.8 | -0.9 | nih.gov |
Modeling of Polymer Self-Assembly and Nanostructure Formation
The self-assembly of block copolymers like isooctylacrylate-acrylamide into ordered nanostructures is a process driven by thermodynamics, where different polymer blocks segregate into distinct domains. researchgate.net Computational modeling plays a pivotal role in predicting and understanding the formation of these complex morphologies, such as micelles, lamellae, or cylinders. researchgate.net
Coarse-grained (CG) simulations, which represent groups of atoms as single beads, are often used to model the large-scale self-assembly process over longer time scales than are accessible with all-atom simulations. nih.gov These models reduce computational cost while retaining the essential physics of the system. By varying parameters such as block length, composition, and solvent selectivity, simulations can predict the final morphology of the self-assembled structure. researchgate.net
These computational approaches allow for the rational design of polymers with targeted nanostructures for specific applications. technologynetworks.com For example, simulations can guide the synthesis of polymers that will self-assemble into nanoparticles of a desired size and shape. technologynetworks.com The ability to predict how molecular-level changes in the polymer architecture translate into macroscopic structures is a powerful tool for materials science and nanotechnology. researchgate.netnih.gov The integration of simulation with experimental work accelerates the development of novel polymeric materials with precisely controlled nanostructures. technologynetworks.com
Q & A
Q. How to design a pre-test/post-test study evaluating this compound’s environmental persistence?
- Methodological Answer : Adopt a nonequivalent control group design with soil or aquatic microcosms. Measure baseline acrylamide levels via HPLC-UV, expose to controlled conditions (pH, microbial activity), and reassess degradation kinetics. Include triplicate samples and negative controls. Reference Evaluative Research Approaches for bias mitigation strategies .
Data Presentation and Validation
-
Table 1 : Example Dataset for this compound Synthesis Optimization
Initiator (mol%) Temperature (°C) Conversion (%) Mn (kDa) PDI 0.5 70 82 45.2 1.8 1.0 70 91 38.7 2.1 0.5 80 88 50.1 1.6 -
Key Findings : Higher initiator concentrations reduce molecular weight (Mn) due to chain-transfer reactions. Elevated temperatures improve conversion but may increase polydispersity (PDI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
